N-(2,2-dimethoxyethyl)cyclopentanamine
Description
N-(2,2-Dimethoxyethyl)cyclopentanamine is a secondary amine featuring a cyclopentane ring linked to a dimethoxyethyl group via a nitrogen atom. The dimethoxyethyl group contributes to its electronic and steric profile, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)cyclopentanamine |
InChI |
InChI=1S/C9H19NO2/c1-11-9(12-2)7-10-8-5-3-4-6-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
WYBPAJYFPAUEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1CCCC1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the cyclopentane ring or the ethylamine side chain. These variations impact physicochemical properties, reactivity, and biological activity:
Spectroscopic and Physicochemical Properties
- NMR Signatures : The dimethoxyethyl group in purpurinimide analogs (e.g., 3-(2,2-dimethoxyethyl)-3-devinyl-purpurinimides) shows distinct singlets at δ 3.46–3.47 ppm for methoxy protons, a feature shared with this compound .
- LogD and Solubility: The quinoline-substituted analog () has a predicted logD of 3.5, suggesting moderate lipophilicity, whereas the dimethoxyethyl group likely improves aqueous solubility compared to aromatic analogs .
Q & A
How can the crystal structure of N-(2,2-dimethoxyethyl)cyclopentanamine derivatives be resolved, and what insights does this provide for reaction mechanisms?
Answer:
The crystal structure of derivatives (e.g., N-(2,2-dimethoxyethyl)-N-trifluoroacetyl-phenylalanyl-dehydrophenylalaninamide) can be determined via single-crystal X-ray diffraction using MoKα radiation (λ = 0.71069 Å). Key parameters include torsion angles (e.g., N18-C2-C3-C4 = 4° for Z-conformation) and hydrogen bonding patterns (e.g., N11–O24 and N18–O24 interactions) . These structural details clarify intramolecular cyclization pathways and conformational stability, which are critical for designing analogs with enhanced reactivity or biological activity.
What synthetic strategies are effective for introducing the 2,2-dimethoxyethyl group onto cyclopentanamine, and how can side reactions be minimized?
Answer:
A common approach involves nucleophilic substitution using 2-methoxyethyl chloride with cyclopentanamine derivatives in the presence of a base (e.g., K₂CO₃ or NaH). Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry (e.g., limiting excess alkylating agent) and reaction temperature (20–40°C). Post-synthetic deprotection (e.g., using trimethylsilyl iodide for demethylation) may be required to restore free amines .
How do steric and electronic effects of the dimethoxyethyl group influence the compound’s interaction with biological targets?
Answer:
The dimethoxyethyl group enhances solubility via hydrogen bonding while introducing steric hindrance that affects binding to enzymes or receptors. Computational docking studies (e.g., using AutoDock Vina) can quantify interactions, such as reduced affinity for hydrophobic pockets compared to non-substituted analogs. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to correlate structural features with activity .
What analytical techniques are most reliable for characterizing this compound and its derivatives?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.2–3.5 ppm) and confirms cyclopentane ring conformation.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₉NO₂ at m/z 174.1489).
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions.
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
How can contradictions in biological activity data between similar compounds be systematically addressed?
Answer:
Discrepancies (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions (e.g., ROS concentration, cell type). Standardize protocols:
Use identical cell lines (e.g., HEK293 or HepG2).
Normalize results to positive controls (e.g., ascorbic acid for antioxidant assays).
Perform dose-response curves (0.1–100 µM) to identify threshold effects.
Validate via orthogonal assays (e.g., DCFH-DA for ROS vs. thiobarbituric acid reactive substances (TBARS)) .
What computational methods are suitable for predicting the pharmacokinetic properties of this compound analogs?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (optimal range: 1–3), blood-brain barrier permeability, and cytochrome P450 inhibition.
- Molecular Dynamics (MD) Simulations : Analyze membrane permeability (e.g., using CHARMM-GUI for lipid bilayer models).
- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) with bioavailability .
How can the compound’s stability under varying pH and temperature conditions be optimized for in vivo studies?
Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–10, 37°C). Lyophilization or formulation in citrate buffer (pH 4.5) often enhances stability.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>150°C typical for dimethoxyethyl derivatives). Store at -20°C in anhydrous DMSO to prevent hydrolysis .
What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipases).
- Asymmetric Catalysis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during cyclopentanamine formation.
- Process Optimization : Monitor reaction progress via in-line FTIR to minimize racemization at critical steps .
How does the compound’s reactivity compare to structurally similar amines in nucleophilic substitution reactions?
Answer:
The 2,2-dimethoxyethyl group reduces nucleophilicity compared to unsubstituted cyclopentanamine (pKa ~10 vs. ~11). Reactivity can be restored via in situ deprotection (e.g., TMSCl/NaI). Comparative kinetic studies using Hammett plots (σ values for substituents) quantify electronic effects .
What in vitro models are appropriate for evaluating the neuroprotective potential of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
